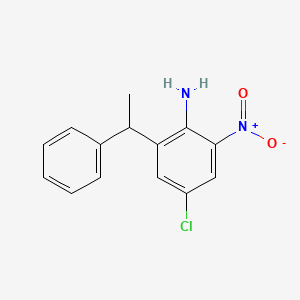
4-Chloro-2-nitro-6-(1-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitro-6-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of aniline, featuring a chloro group, a nitro group, and a phenylethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloroaniline to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the phenylethyl group. The reaction conditions for these steps often include the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Chloro-2-nitro-6-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Chloro-2-amino-6-(1-phenylethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
科学的研究の応用
4-Chloro-2-nitro-6-(1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are screened for activity against various biological targets.
Medicine: Explored as a potential lead compound for drug development. Its structural features make it a candidate for modification and optimization in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenylethyl group may enhance binding affinity to target proteins .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
2-Nitroaniline: Lacks both the chloro and phenylethyl groups, resulting in different reactivity and applications.
4-Nitroaniline: Similar to 2-nitroaniline but with a chloro group, affecting its chemical properties and reactivity.
Uniqueness
4-Chloro-2-nitro-6-(1-phenylethyl)aniline is unique due to the presence of all three functional groups (chloro, nitro, and phenylethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
105957-75-3 |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
4-chloro-2-nitro-6-(1-phenylethyl)aniline |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(14(12)16)17(18)19/h2-9H,16H2,1H3 |
InChIキー |
JTXHKFSQSKEYHB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


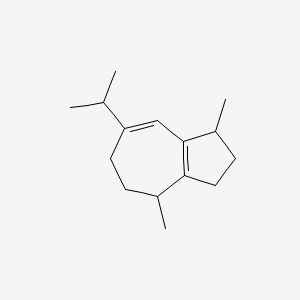
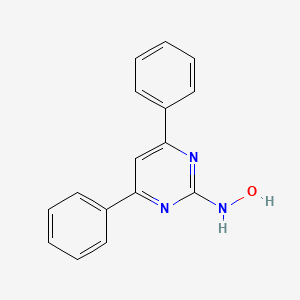
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
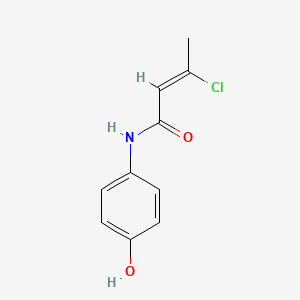
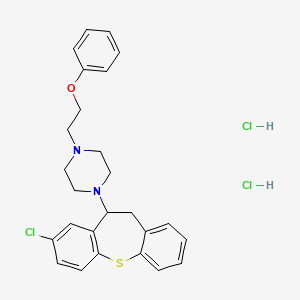
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

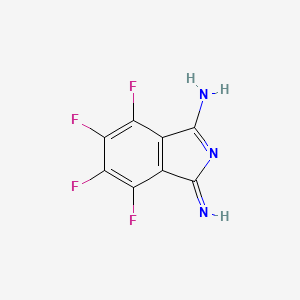
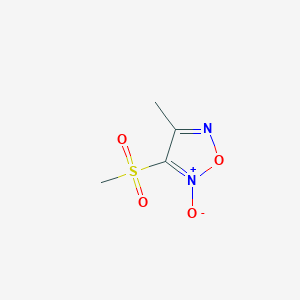
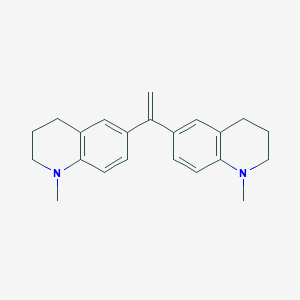
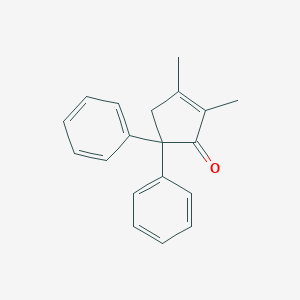
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
